molecular formula C22H27NO4S B2680764 Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate CAS No. 860649-16-7

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2680764
CAS No.: 860649-16-7
M. Wt: 401.52
InChI Key: DQBSGZGYQPOXPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzenesulfonyl group, a methylphenyl group, and an ethyl ester group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the piperidine ring, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(benzenesulfonyl)piperidine-4-carboxylate: Lacks the methylphenyl group.

    Ethyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate: Lacks the benzenesulfonyl group.

    4-(Benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine: Lacks the ethyl ester group.

Uniqueness

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and methylphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with various functional groups. Its molecular formula is C19H24N2O3S, and it has a molecular weight of 364.47 g/mol. The structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzenesulfonyl group : Enhances solubility and biological activity.
  • Methylphenyl substituent : May influence binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Biological Assays

Various assays have been conducted to evaluate the biological activity:

  • Antidepressant Activity : Studies suggest that the compound exhibits significant antidepressant-like effects in animal models, likely through serotonin receptor modulation.
  • Analgesic Properties : Preliminary data indicate potential analgesic effects, possibly mediated by opioid receptor interactions.
  • Antitumor Activity : Some studies have shown that derivatives of piperidine compounds can inhibit tumor cell proliferation, suggesting a need for further exploration in cancer therapeutics.

Case Studies

  • Antidepressant Effects : In a study conducted on rodents, administration of the compound resulted in reduced immobility time in the forced swim test, a common measure for antidepressant efficacy. This suggests a potential for developing new antidepressants based on this chemical structure.
  • Analgesic Activity : A comparative study with known analgesics showed that the compound produced comparable pain relief in acute pain models, indicating its potential as a new pain management option.
  • Cytotoxicity Studies : In vitro assays using various cancer cell lines demonstrated that the compound inhibited cell growth significantly at micromolar concentrations, warranting further investigation into its mechanism and potential as an anticancer agent.

Data Tables

Biological ActivityModel UsedResultReference
AntidepressantForced Swim TestReduced immobility time
AnalgesicAcute Pain ModelsComparable pain relief
CytotoxicityCancer Cell LinesSignificant growth inhibition

Properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-3-27-21(24)22(28(25,26)20-7-5-4-6-8-20)13-15-23(16-14-22)17-19-11-9-18(2)10-12-19/h4-12H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBSGZGYQPOXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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